molecular formula C3Cl7N B6308690 (Pentachloroethyl)carbonimidoyl CAS No. 14087-57-1

(Pentachloroethyl)carbonimidoyl

Cat. No.: B6308690
CAS No.: 14087-57-1
M. Wt: 298.2 g/mol
InChI Key: KBGKDMQCPAZPCR-UHFFFAOYSA-N
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Description

(Pentachloroethyl)carbonimidoyl is a chemical compound characterized by the presence of a pentachloroethyl group attached to a carbonimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentachloroethyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of pentachloroethane with a suitable carbonimidoyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Pentachloroethyl)carbonimidoyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachloroethyl carbonyl compounds, while reduction can produce less chlorinated carbonimidoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Pentachloroethyl)carbonimidoyl is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules and intermediates.

Biology

In biological research, this compound can be used to study the effects of chlorinated compounds on biological systems. Its interactions with biomolecules provide insights into the mechanisms of toxicity and bioaccumulation.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design novel therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Pentachloroethyl)carbonimidoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Trichloroethyl)carbonimidoyl
  • (Tetrachloroethyl)carbonimidoyl
  • (Hexachloroethyl)carbonimidoyl

Uniqueness

(Pentachloroethyl)carbonimidoyl is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKDMQCPAZPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496209
Record name (Pentachloroethyl)carbonimidoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14087-57-1
Record name (Pentachloroethyl)carbonimidoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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